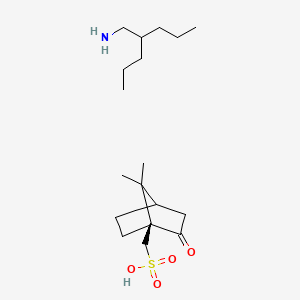
2-Propylpentylamine camphosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpentylamine camphosulfonate is an organic compound that belongs to the class of amines and sulfonates It is characterized by the presence of a camphosulfonate group attached to a 2-propylpentylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentylamine camphosulfonate typically involves the reaction of 2-propylpentylamine with camphosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Propylpentylamine} + \text{Camphosulfonic Acid} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylpentylamine camphosulfonate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The sulfonate group can be reduced to form sulfinates or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce thiols.
Applications De Recherche Scientifique
2-Propylpentylamine camphosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Propylpentylamine camphosulfonate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propylpentylamine sulfate
- 2-Propylpentylamine phosphate
- 2-Propylpentylamine nitrate
Uniqueness
2-Propylpentylamine camphosulfonate is unique due to the presence of the camphosulfonate group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced solubility, stability, and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
40840-54-8 |
|---|---|
Formule moléculaire |
C18H35NO4S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-propylpentan-1-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-7,9H2,1-2H3/t7?,10-;/m1./s1 |
Clé InChI |
JVLDSHNWDWFUOP-DLGLCQKISA-N |
SMILES isomérique |
CCCC(CCC)CN.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canonique |
CCCC(CCC)CN.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


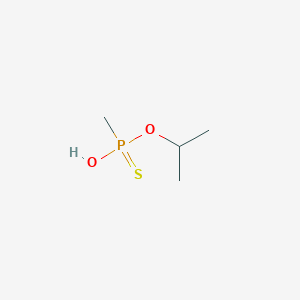
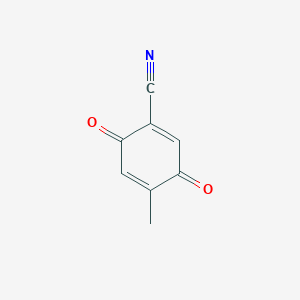
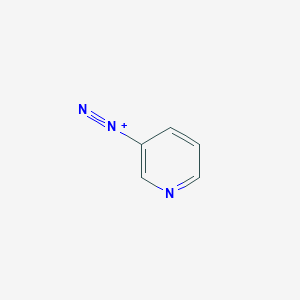
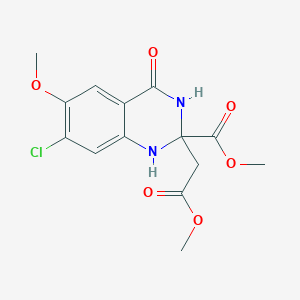
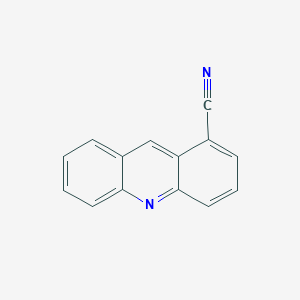
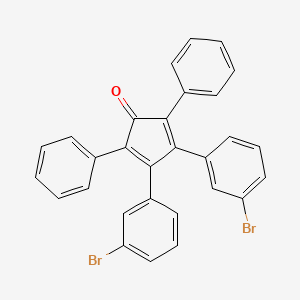
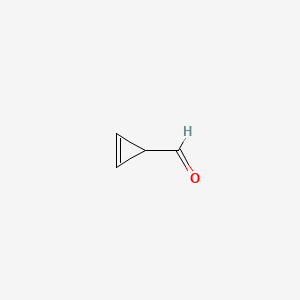


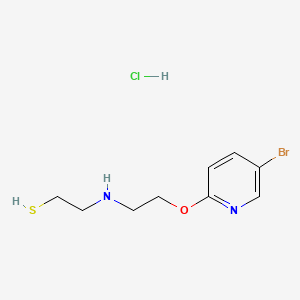
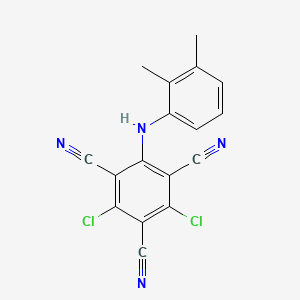

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
